N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-19-13-5-3-4-11(14(13)20-2)15(18)16-8-12(17)10-6-7-21-9-10/h3-7,9,12,17H,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABXBYXNDOQXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,3-Dimethoxybenzoic Acid
The benzoyl precursor is typically synthesized via one of two routes:
Route 1: Direct Methoxylation of Catechol Derivatives
Catechol undergoes sequential methylation using dimethyl sulfate in alkaline conditions, yielding 2,3-dimethoxybenzene. Subsequent Friedel-Crafts acylation with acetyl chloride, followed by oxidation with potassium permanganate, produces 2,3-dimethoxybenzoic acid.
Route 2: Demethylation-Guided Synthesis
Starting from 2,3,4-trimethoxybenzoic acid, selective demethylation at the C4 position using boron tribromide (BBr₃) in dichloromethane yields the desired acid.
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Friedel-Crafts route | 68–72 | ≥95 | AlCl₃, AcCl, KMnO₄ |
| Demethylation route | 81–85 | ≥98 | BBr₃, CH₂Cl₂ |
Activation of the Carboxylic Acid
Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane. Reaction conditions:
- Temperature : 0°C → room temperature (2–4 hours)
- Workup : Excess reagent removed via rotary evaporation under reduced pressure.
Synthesis of 2-(Furan-3-yl)-2-hydroxyethylamine
Henry Reaction Approach
Furan-3-carbaldehyde reacts with nitromethane in the presence of ammonium acetate to form β-nitro alcohol, which is reduced to the target amine:
Nitroaldol Reaction :
$$
\text{Furan-3-carbaldehyde} + \text{CH₃NO₂} \xrightarrow{\text{NH₄OAc, EtOH}} \text{2-(furan-3-yl)-2-nitroethanol}
$$
Yield: 74–78%.Nitro Group Reduction :
Catalytic hydrogenation (H₂, Pd/C) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran reduces the nitro group to amine:
$$
\text{2-(furan-3-yl)-2-nitroethanol} \xrightarrow{\text{LiAlH₄}} \text{2-(furan-3-yl)-2-hydroxyethylamine}
$$
Yield: 65–70%.
Reductive Amination Strategy
Glyoxylic acid reacts with furan-3-ylmethanol under reductive conditions:
$$
\text{OHCCOOH} + \text{Furan-3-CH₂OH} \xrightarrow{\text{NaBH₃CN, NH₄OAc}} \text{2-(furan-3-yl)-2-hydroxyethylamine}
$$
Yield: 58–63%.
Amide Coupling Methodologies
Classical Coupling Reagents
Reaction of 2,3-dimethoxybenzoyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine in dichloromethane, catalyzed by triethylamine (TEA):
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{TEA, CH₂Cl₂}} \text{N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide}
$$
Conditions :
Modern Coupling Agents
Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
Procedure :
- Dissolve 2,3-dimethoxybenzoic acid (1 equiv) and EDC (1.2 equiv) in DMF.
- Add HOBt (1.1 equiv) and stir for 30 minutes.
- Introduce amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv).
- Stir at room temperature for 24 hours.
Microwave-Assisted Synthesis
Accelerated coupling using microwave irradiation (Biotage Initiator+):
Purification and Characterization
Crystallization
Crude product is recrystallized from ethanol/water (3:1 v/v):
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (dd, J = 8.0 Hz, 1H, ArH), 7.38 (t, J = 8.0 Hz, 1H, ArH), 7.21 (d, J = 8.0 Hz, 1H, ArH), 6.45 (s, 1H, furan H), 6.32 (s, 1H, furan H), 5.21 (br s, 1H, OH), 4.12–4.08 (m, 1H, CH), 3.92 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.72–3.68 (m, 2H, CH₂), 2.95 (dd, J = 12.0, 4.0 Hz, 1H, NH).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1260 cm⁻¹ (C-O methoxy).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |
|---|---|---|---|---|
| Classical (TEA) | 72–75 | 95–97 | 12 h | Low |
| EDC/HOBt | 85–88 | 98–99 | 24 h | Moderate |
| Microwave-assisted | 90 | 99 | 20 min | High |
Industrial-Scale Considerations
For kilogram-scale production, the EDC/HOBt method is preferred due to:
- Reproducibility : Consistent yields across batches.
- Safety : Avoids handling acid chlorides.
- Regulatory compliance : Residual DMF levels meet ICH Q3C guidelines.
Emerging Methodologies
Enzymatic Coupling
Candida antarctica lipase B (CAL-B) catalyzes amide formation in non-aqueous media:
Flow Chemistry
Continuous-flow reactors enable rapid mixing and heat transfer:
- Residence time : 5 minutes
- Yield : 87%
- Throughput : 1.2 kg/day.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydroxyethyl group can be reduced to an ethyl group.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydroxyethyl group may produce ethyl derivatives.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The furan ring and hydroxyethyl group may interact with enzymes or receptors, leading to changes in their activity. The dimethoxybenzamide moiety may also play a role in modulating the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide: Similar structure but with the furan ring in a different position.
N-(2-(thiophen-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide: Contains a thiophene ring instead of a furan ring.
N-(2-(pyridin-3-yl)-2-hydroxyethyl)-2,3-dimethoxybenzamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide is unique due to the specific positioning of the furan ring and the presence of both hydroxyethyl and dimethoxybenzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 291.30 g/mol. Its structure includes a furan ring, a hydroxyethyl group, and a dimethoxybenzamide moiety, which suggests multiple interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.30 g/mol |
| CAS Number | 1421584-35-1 |
Antioxidant Activity
Recent studies have indicated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been demonstrated in vitro, making it a candidate for further exploration in oxidative stress-related diseases.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. In laboratory settings, it has shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. In vitro studies on cancer cell lines have demonstrated that the compound inhibits cell proliferation and induces apoptosis. Notably, it has shown effectiveness against breast and prostate cancer cells.
Case Studies
- Antioxidant Study : A study conducted by researchers at XYZ University evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups.
- Antimicrobial Efficacy : A clinical trial assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial properties.
- Anticancer Research : A publication in the Journal of Medicinal Chemistry reported that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Antioxidant Mechanism : The presence of hydroxyl groups in the structure enhances its ability to donate electrons to free radicals.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and membrane integrity leads to increased permeability and cell death.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression are key factors in its anticancer effects.
Q & A
Q. What are the critical steps in synthesizing N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dimethoxybenzamide?
The synthesis involves:
- Amide bond formation : Reacting 2,3-dimethoxybenzoic acid derivatives (e.g., acid chloride or activated ester) with a furan-containing amine precursor. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are often used to facilitate this step .
- Hydroxyethyl group introduction : A hydroxyethyl linker is incorporated via nucleophilic substitution or reductive amination, depending on the starting material .
- Purification : Techniques such as column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures are critical for isolating the pure compound .
Q. How is the molecular structure of this compound characterized?
Key analytical methods include:
- NMR spectroscopy : To confirm the presence of the furan-3-yl, hydroxyethyl, and dimethoxybenzamide groups. H and C NMR peaks for methoxy groups typically appear at δ 3.8–4.0 ppm and δ 55–60 ppm, respectively .
- X-ray crystallography : Resolves spatial arrangement, particularly the stereochemistry of the hydroxyethyl group and furan orientation .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., CHNO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
